(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone
Overview
Description
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone is a useful research compound. Its molecular formula is C10H17FN2O and its molecular weight is 200.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
Research on arylcycloalkylamines, including compounds with structural elements similar to “(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone,” has shown that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. These findings are crucial for developing antipsychotic agents. A study explored the contributions of pharmacophoric groups such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, demonstrating their role in the selectivity and potency at D2-like receptors, indicating the potential of such compounds in therapeutic applications (Sikazwe et al., 2009).
Applications in Neurological Disorders
Further research into compounds structurally related to “this compound” involves their therapeutic potential in treating neuropsychiatric disorders. Recent advances have highlighted the role of D2 receptor ligands in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore with high D2R affinity typically includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, indicating the importance of such structures in medicinal chemistry (Jůza et al., 2022).
Chemical Synthesis of N-heterocycles
The utility of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, involving methodologies that could potentially include the synthesis of compounds like “this compound,” offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are key structural motifs in many natural products and therapeutically relevant compounds, underscoring their importance in drug discovery and development (Philip et al., 2020).
Mechanism of Action
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Biochemical Pathways
The affected pathways would depend on the compound’s specific targets. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-piperidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-3-1-2-4-12-9/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVADTOGHQFTSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CC(C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.